molecular formula C7H13NO3 B1590279 Methyl 2-(morpholin-2-yl)acetate CAS No. 473269-88-4

Methyl 2-(morpholin-2-yl)acetate

Cat. No.: B1590279
CAS No.: 473269-88-4
M. Wt: 159.18 g/mol
InChI Key: PVCYXJXAUBLSJG-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-2-yl)acetate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(morpholin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

  • Morpholine is reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(morpholin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 2-(morpholin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Methyl 2-(morpholin-2-yl)acetate can be compared with other morpholine derivatives such as:

  • Methyl 2-(4-morpholinyl)acetate
  • Ethyl 2-(morpholin-2-yl)acetate
  • Methyl 2-(morpholin-4-yl)acetate

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

methyl 2-morpholin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCYXJXAUBLSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478609
Record name Methyl (morpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473269-88-4
Record name Methyl (morpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of utilizing a chemoenzymatic approach in the synthesis of the thrombin inhibitor described in the research?

A1: The research highlights the synthesis of (R)-N-benzylmorpholine-3-one-2-acetyl(4-amidinyl)benzylamine, a potential thrombin inhibitor, utilizing a chemoenzymatic approach. [, ] This approach leverages the advantages of both chemical synthesis and enzymatic resolution. Initially, racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester is synthesized. Subsequently, the enzyme CAL-B selectively hydrolyzes the desired (R)-enantiomer, achieving a high enantiomeric excess (ee%=90.90). [, ] This chemoenzymatic strategy allows for efficient and selective synthesis of the desired (R)-enantiomer, which is crucial for potential biological activity and pharmaceutical applications.

Q2: How does the choice of solvent and enzyme source affect the enzymatic resolution of the racemic morpholinone derivative?

A2: The research investigated the impact of various factors on the enzymatic resolution of the racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester. [, ] The choice of solvent and enzyme source significantly influenced the enantiomeric excess of the desired (R)-enantiomer. The study found that using CAL-B enzyme in a TBME/H2O (V/V=1/9) solvent system resulted in the highest enantiomeric excess. [, ] This highlights the importance of optimizing reaction conditions in chemoenzymatic synthesis to achieve high yields of the desired enantiomer.

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